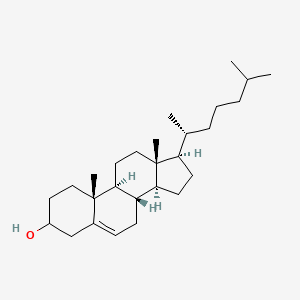

Cholest-5-en-3-ol

Description

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

HVYWMOMLDIMFJA-FNOPAARDSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholest-5-en-3-ol biological function in mammalian cells

An In-Depth Technical Guide to the Biological Functions of Cholest-5-en-3-ol in Mammalian Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, commonly known as cholesterol, is an essential sterol lipid that plays a multifaceted and critical role in the biology of mammalian cells. Beyond its well-known association with cardiovascular disease, cholesterol is a fundamental component of cellular membranes, a mandatory precursor for the synthesis of vital biomolecules, and an active participant in complex cellular signaling networks. This technical guide provides a detailed examination of cholesterol's core biological functions, focusing on its structural role in membranes, its function as a biosynthetic precursor, and its emerging role as a signaling molecule. Quantitative data are summarized for clarity, and detailed protocols for key experimental methodologies are provided. Furthermore, critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms governing cholesterol's actions.

I. The Structural Role of Cholesterol in Cell Membranes

Cholesterol is a cornerstone of mammalian cell membrane architecture, where it exerts profound effects on physical properties and organization. Its rigid, planar steroid ring structure and amphipathic nature—possessing a hydrophilic hydroxyl (-OH) group and a hydrophobic hydrocarbon tail—allow it to intercalate between the fatty acid chains of phospholipids (B1166683) within the bilayer.[1][2] This positioning is crucial for its diverse structural functions.

Membrane Fluidity and Permeability

Cholesterol acts as a bidirectional regulator of membrane fluidity.[3] At physiological temperatures, it restricts the movement of phospholipid fatty acid chains, thereby reducing membrane fluidity and increasing its mechanical stability.[1][2] This condensing effect also decreases the membrane's permeability to small, water-soluble molecules.[1][2][3] Conversely, at lower temperatures, it disrupts the tight packing of phospholipids, preventing the membrane from crystallizing and maintaining its fluidity.[3][4]

Formation and Stability of Lipid Rafts

Cholesterol is indispensable for the formation of specialized membrane microdomains known as lipid rafts.[5] These are dynamic, nanoscale assemblies enriched in cholesterol, sphingolipids, and specific proteins.[6][7] Cholesterol preferentially interacts with the saturated hydrocarbon chains of sphingolipids, acting as a "glue" that holds these domains together.[7][8] Lipid rafts serve as critical organizing centers, concentrating or segregating proteins to facilitate or inhibit signal transduction events.[7][8][9]

Quantitative Data: Cholesterol Distribution in Membranes

The concentration of cholesterol is not uniform across different cellular membranes or even between the two leaflets of a single membrane. The plasma membrane (PM) is highly enriched in cholesterol compared to internal organelles like the endoplasmic reticulum (ER), a gradient that is crucial for cellular homeostasis.[10][11][12][13][14] This asymmetric distribution is vital for regulating membrane protein function and signaling pathways.[1][15]

| Membrane Compartment | Cholesterol Concentration (mol % of total lipids) | Key Function/Note |

| Total Plasma Membrane (PM) | 30 - 50% | High concentration maintains structural integrity and organizes signaling platforms.[10][12][16] |

| PM Outer (Exoplasmic) Leaflet | Enriched (e.g., ~63% of total PM cholesterol) | Associates with sphingomyelin; crucial for lipid raft formation.[17] |

| PM Inner (Cytoplasmic) Leaflet | Depleted (e.g., ~37% of total PM cholesterol) | Lower concentration is critical for regulating interactions with cytosolic signaling proteins.[17] |

| Endoplasmic Reticulum (ER) | ~5% | Low concentration is essential for the function of sterol-sensing proteins that regulate cholesterol homeostasis.[12] |

| Lipid Rafts | Enriched (3- to 5-fold higher than surrounding bilayer) | Essential for the formation and stability of these signaling microdomains.[7] |

II. Cholesterol as a Central Precursor for Biosynthesis

Virtually all tissues in mammals can synthesize cholesterol, though the liver is the primary site.[10] This endogenously produced cholesterol, along with dietary cholesterol, serves as the exclusive precursor for several classes of essential bioactive molecules.

Steroid Hormones

Cholesterol is the foundational molecule for the synthesis of all steroid hormones.[13][18][19] In steroidogenic tissues such as the adrenal cortex, testes, and ovaries, the process begins with the enzymatic conversion of cholesterol to pregnenolone (B344588) by the P450 side-chain cleavage enzyme (P450scc) located in the inner mitochondrial membrane.[20][21] Pregnenolone is then modified through a series of enzymatic reactions to produce the five major classes of steroid hormones:

-

Glucocorticoids (e.g., Cortisol): Regulate metabolism and immune function.

-

Mineralocorticoids (e.g., Aldosterone): Control electrolyte and water balance.

-

Androgens (e.g., Testosterone): Key male sex hormones.

-

Estrogens (e.g., Estradiol): Key female sex hormones.

-

Progestogens (e.g., Progesterone): Involved in the menstrual cycle and pregnancy.

Bile Acids

In the liver, cholesterol is the primary substrate for the synthesis of bile acids, such as cholic acid and chenodeoxycholic acid.[10][13][18] This conversion, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), is a major pathway for cholesterol catabolism and elimination from the body.[22] Bile acids are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the bile, where they act as powerful detergents to emulsify dietary fats in the intestine, facilitating their digestion and absorption.[13][23]

Vitamin D

Cholesterol is also a precursor for the synthesis of Vitamin D. Upon exposure to ultraviolet (UV-B) radiation from sunlight, a cholesterol derivative in the skin, 7-dehydrocholesterol, is converted to pre-vitamin D3, which is then isomerized to Vitamin D3.

Quantitative Data: Cholesterol as a Biosynthetic Precursor

The conversion of cholesterol into these derivatives is a tightly regulated and substantial metabolic process.

| Cholesterol Derivative | Primary Site of Synthesis | Approximate Daily Synthesis/Turnover Rate (in Humans) |

| Bile Acids | Liver | 0.2 - 0.6 grams/day (replenishes fecal loss)[22] |

| Steroid Hormones | Adrenal Glands, Gonads | Varies significantly based on hormone, sex, age, and physiological state. |

| Vitamin D | Skin (with UV exposure) | Dependent on sun exposure and dietary intake. |

III. The Function of Cholesterol in Cellular Signaling

Cholesterol is not merely a structural component or a passive precursor; it is an active participant and regulator of cellular signaling pathways. It can exert its influence directly by binding to proteins or indirectly by modulating the membrane environment.

Direct Interaction with Proteins

Accumulating evidence shows that cholesterol can directly bind to and modulate the function of both membrane-embedded and cytosolic proteins.[24] A notable example is its role in the Hedgehog signaling pathway, where cholesterol binds directly to a transmembrane pocket in the Smoothened (SMO) receptor, leading to its activation.[25] Cholesterol has also been found to interact with specific protein domains, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif and cytosolic PDZ domains, thereby regulating the activity of a diverse range of signaling proteins.[24][26]

Regulation of Cholesterol Homeostasis: The SREBP Pathway

Mammalian cells maintain cholesterol homeostasis through a sophisticated negative feedback system orchestrated by Sterol Regulatory Element-Binding Proteins (SREBPs).[11][27][28] This pathway senses cholesterol levels in the endoplasmic reticulum and adjusts the transcription of genes involved in cholesterol synthesis and uptake accordingly.

-

High Cholesterol: When ER cholesterol levels are sufficient (above ~5 mol%), cholesterol promotes the binding of a protein called SREBP Cleavage-Activating Protein (SCAP) to another ER-resident protein, Insig.[12] This interaction retains the SREBP-SCAP complex in the ER, preventing SREBP activation.

-

Low Cholesterol: When ER cholesterol levels fall, SCAP undergoes a conformational change, dissociates from Insig, and escorts SREBP from the ER to the Golgi apparatus.[28][29] In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[11] This releases the N-terminal domain of SREBP (nSREBP), an active transcription factor. nSREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, including HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the LDL receptor (for cholesterol uptake), thereby restoring cellular cholesterol levels.[11][27]

References

- 1. Quantitative relationship between cholesterol distribution and ordering of lipids in asymmetric lipid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unexpected asymmetric distribution of cholesterol and phospholipids in equilibrium model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.4. Cholesterol Assay and MßCD-Cholesterol Modeling [bio-protocol.org]

- 5. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00404A [pubs.rsc.org]

- 6. The membrane lipid composition in an average mammalian cell [employees.csbsju.edu]

- 7. researchgate.net [researchgate.net]

- 8. opm.phar.umich.edu [opm.phar.umich.edu]

- 9. nanomicronspheres.com [nanomicronspheres.com]

- 10. Cholesterol Transport to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How cholesterol homeostasis is regulated by plasma membrane cholesterol in excess of phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three pools of plasma membrane cholesterol and their relation to cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cholesterol, the central lipid of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell membranes sustain phospholipid imbalance via cholesterol asymmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholesterol content in cell membrane maintains surface levels of ErbB2 and confers a therapeutic vulnerability in ErbB2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cholesterol: The Plasma Membrane’s Constituent that Chooses Sides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amplex™ Red Cholesterol Assay Kit - FAQs [thermofisher.com]

- 24. en.bio-protocol.org [en.bio-protocol.org]

- 25. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. mdpi.com [mdpi.com]

- 27. Distribution of cholesterol in asymmetric membranes driven by composition and differential stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Role of Cholest-5-en-3-ol in cell membrane structure

An In-depth Technical Guide on the Role of Cholest-5-en-3-ol in Cell Membrane Structure

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as cholesterol, is an indispensable lipid component of animal cell membranes, where it plays a pivotal role in defining the structural and functional properties of the lipid bilayer. This technical guide provides a comprehensive overview of cholesterol's multifaceted functions, including its critical role in regulating membrane fluidity, permeability, and thickness. It delves into the organization of specialized membrane microdomains known as lipid rafts and caveolae, which are enriched in cholesterol and function as platforms for signal transduction and protein trafficking. Furthermore, this document explores the intricate interactions between cholesterol and membrane proteins, its biosynthetic pathway, and details key experimental protocols for its study. Quantitative data are presented in structured tables, and complex relationships are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Cholesterol is a sterol lipid that constitutes a significant portion—typically 20-30% by mole—of the lipids in eukaryotic plasma membranes.[1] Its unique molecular structure allows it to perform diverse and essential functions that are critical for cellular homeostasis. Far from being a simple structural component, cholesterol is a dynamic modulator of the membrane's physical state and a key organizer of its lateral heterogeneity. Understanding the precise role of cholesterol is fundamental to cell biology and has profound implications for pharmacology, as many pathological conditions are linked to altered cholesterol metabolism and membrane organization.[2]

Molecular Structure and Orientation in the Bilayer

Cholesterol is an amphipathic molecule, possessing a small, hydrophilic hydroxyl (-OH) group, a rigid, planar steroid ring system, and a flexible hydrophobic hydrocarbon tail.[2] This structure dictates its orientation within the cell membrane. The hydroxyl group forms hydrogen bonds with the polar headgroups of phospholipids (B1166683), anchoring the molecule near the aqueous interface. The rigid steroid ring and hydrophobic tail intercalate between the fatty acid chains of the phospholipids.[3][4] This precise positioning allows cholesterol to exert its significant influence on the membrane's properties.

Caption: Orientation of cholesterol within the phospholipid bilayer.

Modulation of Membrane Physical Properties

Cholesterol acts as a bidirectional regulator or "fluidity buffer" for the membrane.[5][6] Its effects are dependent on the temperature and the initial state of the membrane lipids.

-

Fluidity: At physiological temperatures (e.g., 37°C), the rigid steroid ring of cholesterol interacts with and immobilizes the hydrocarbon chains of nearby phospholipids, thereby decreasing membrane fluidity and increasing mechanical stability.[3][7] Conversely, at low temperatures, cholesterol disrupts the tight packing of fatty acid tails, preventing the membrane from crystallizing and maintaining its fluidity.[2][5] This dual role is crucial for cells that experience temperature fluctuations.

-

Permeability: By filling the spaces between phospholipids and increasing lipid packing density, cholesterol significantly reduces the passive permeability of the membrane to small, water-soluble molecules like ions and glucose.[3][6][8] This enhances the barrier function of the membrane, allowing the cell to maintain its internal environment.

-

Thickness and Lipid Order: Cholesterol increases the thickness of the lipid bilayer.[9][10][11] It promotes a state known as the liquid-ordered (lo) phase, which is intermediate between the gel phase and the liquid-disordered (ld) phase. In this state, the acyl chains of phospholipids are extended and more ordered, similar to a gel phase, but retain high lateral mobility, characteristic of a fluid phase.[10]

Quantitative Effects of Cholesterol on Membrane Properties

| Property | Cholesterol Concentration (mol%) | Effect | Typical Quantitative Change | Reference |

| **Permeability (CO₂) ** | 0% -> 60% | Decrease | ~10-fold decrease (from 9.6 x 10⁻³ cm/s to 9.9 x 10⁻⁴ cm/s) | [12] |

| Permeability (Water) | 0% -> 25% | Decrease | ~4-fold reduction | [8] |

| Membrane Thickness | 0% -> 30% | Increase | Increases bilayer thickness and order | [10] |

| Lipid Order | Increasing | Increase | Promotes liquid-ordered (lo) phase | [10] |

| Fluidity | Increasing (at 37°C) | Decrease | Stabilizes membrane, raises melting point | [7] |

| Fluidity | Increasing (at low temps) | Increase | Prevents crystallization and stiffening | [7] |

Role in Membrane Lateral Organization: Lipid Rafts and Caveolae

Cholesterol is not uniformly distributed throughout the membrane. It preferentially associates with sphingolipids and certain proteins to form dynamic, nanoscale domains known as lipid rafts.[13][14]

-

Lipid Rafts: These are small (10-200 nm), transient, and highly dynamic microdomains enriched in cholesterol, sphingolipids, and specific proteins.[13][14] The saturated hydrocarbon chains of sphingolipids allow for tighter packing with cholesterol, leading to the formation of the liquid-ordered (lo) phase, which is thicker and less fluid than the surrounding liquid-disordered (ld) bilayer.[14] Lipid rafts serve as organizing centers for the assembly of signaling molecules, enhancing the efficiency of signal transduction by bringing key components into close proximity.[13][15]

Caption: Schematic of a lipid raft microdomain within the cell membrane.

-

Caveolae: These are a specific type of lipid raft that form stable, flask-shaped invaginations (50-100 nm) of the plasma membrane.[16] Their formation and structure are dependent on the protein caveolin, which binds cholesterol and can oligomerize to shape the membrane.[17][18] Caveolae are implicated in various cellular processes, including endocytosis, mechanosensing, and the regulation of cholesterol homeostasis.[16][19]

Lipid Composition of Rafts vs. Surrounding Membrane

| Component | Relative Concentration in Lipid Rafts | Note | Reference |

| Cholesterol | 3- to 5-fold higher | Acts as a dynamic "glue" holding the raft together. | [13] |

| Sphingolipids | Enriched (e.g., Sphingomyelin elevated by 50%) | Saturated chains allow for tight packing with cholesterol. | [13] |

| Phosphatidylcholine | Decreased | Levels are lower to offset the increase in sphingolipids. | [13] |

Cholesterol Biosynthesis

Cholesterol is synthesized in the endoplasmic reticulum through a complex, multi-step process known as the mevalonate (B85504) pathway.[20][21] The synthesis begins with acetyl-CoA and proceeds through key intermediates such as HMG-CoA, mevalonate, squalene, and lanosterol.[21][22] The enzyme HMG-CoA reductase, which converts HMG-CoA to mevalonate, is the rate-limiting step in this pathway and is the primary target of statin drugs.[21][23] From lanosterol, two main branches, the Bloch and Kandutsch-Russell pathways, lead to the final product, cholesterol.[20][23]

Caption: Simplified overview of the cholesterol biosynthetic pathway.

Experimental Protocols

Studying the role of cholesterol in membranes requires a variety of biophysical and biochemical techniques. Below are protocols for key experimental approaches.

Protocol 1: Analysis of Membrane Fluidity using Laurdan GP

Principle: Laurdan is an environmentally sensitive fluorescent probe that intercalates into the lipid bilayer. Its emission spectrum shifts from blue in ordered, gel-phase membranes (low water content) to green in disordered, fluid-phase membranes (high water content). This shift is quantified by calculating the Generalized Polarization (GP) value. A higher GP value indicates lower membrane fluidity (more ordered).[24][25]

Materials:

-

Cells or Giant Unilamellar Vesicles (GUVs)

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 2 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or appropriate buffer

-

Fluorescence spectrophotometer or confocal microscope with two emission channels (e.g., 440 nm and 500 nm) and excitation at ~350-400 nm.[24]

Procedure:

-

Labeling: Incubate cells or GUVs with Laurdan (final concentration 5-10 µM) for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the sample twice with pre-warmed PBS or buffer to remove excess probe.

-

Measurement (Spectroscopy):

-

Transfer the sample to a cuvette.

-

Excite the sample at 350 nm.

-

Record the fluorescence emission intensity at 440 nm (I440) and 500 nm (I500).

-

Calculate the GP value using the formula: GP = (I440 - I500) / (I440 + I500) .

-

-

Measurement (Microscopy):

Notes:

-

Laurdan is sensitive to photobleaching; minimize light exposure.

-

Temperature control is critical as fluidity is temperature-dependent.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)

Principle: Lipid rafts are characterized by their insolubility in non-ionic detergents (like Triton X-100) at low temperatures (4°C). This property is exploited to biochemically isolate a membrane fraction enriched in raft components, known as Detergent-Resistant Membranes (DRMs).[28][29]

Materials:

-

Cultured cells

-

Lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

-

Triton X-100 (10% stock)

-

Sucrose (B13894) solutions (e.g., 80%, 30%, 5% w/v in TNE buffer)

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold TNE buffer containing 1% Triton X-100. Incubate on ice for 30 minutes.

-

Homogenization: Homogenize the lysate by passing it through a fine-gauge needle.

-

Sucrose Gradient Preparation:

-

Mix the lysate with an equal volume of 80% sucrose to achieve a final concentration of 40% sucrose.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with a layer of 30% sucrose, followed by a layer of 5% sucrose.

-

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

-

Fraction Collection: After centrifugation, DRMs will float to the interface between the 5% and 30% sucrose layers due to their high lipid content and low density.[30] Carefully collect this opaque band.

-

Analysis: The collected DRM fraction can be analyzed for its lipid and protein composition (e.g., by Western blotting for raft marker proteins like flotillin or caveolin).

Notes:

-

This method is controversial as detergents may induce artifacts. Results should be confirmed with non-detergent methods or microscopy.[28]

Protocol 3: Acute Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)

Principle: Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide with a hydrophobic core and a hydrophilic exterior. It acts as a shuttle, efficiently extracting cholesterol from the plasma membrane, thereby allowing for the study of cellular processes that depend on membrane cholesterol.[13][31]

Materials:

-

Cultured cells

-

Methyl-β-cyclodextrin (MβCD)

-

Serum-free cell culture medium or buffer (e.g., PBS)

Procedure:

-

Preparation: Prepare a working solution of MβCD (typically 1-10 mM) in serum-free medium or buffer. Pre-warm the solution to 37°C.

-

Cell Treatment:

-

Wash cells with warm PBS to remove serum.

-

Incubate the cells with the MβCD solution for a specified time (typically 15-60 minutes) at 37°C.

-

-

Washing: After incubation, remove the MβCD solution and wash the cells thoroughly with PBS or medium to stop the cholesterol extraction.

-

Functional Assay: Proceed immediately with the desired downstream experiment (e.g., signaling assay, endocytosis analysis, membrane fluidity measurement) to assess the effect of cholesterol depletion.

Notes:

-

MβCD concentration and incubation time must be optimized for each cell type to achieve significant cholesterol depletion without causing excessive cytotoxicity.

-

Cholesterol levels can be quantified before and after treatment using a commercial cholesterol assay kit.

-

For cholesterol replenishment studies, MβCD can be pre-complexed with cholesterol.

Conclusion

This compound is a master regulator of the cell membrane's physical state and lateral organization. Its ability to modulate fluidity, decrease permeability, and promote the formation of functional microdomains like lipid rafts and caveolae underscores its central role in a vast array of cellular functions, from maintaining structural integrity to orchestrating complex signaling cascades. For researchers and drug development professionals, the membrane's cholesterol content and organization represent a critical parameter that can influence drug-membrane interactions, receptor function, and cellular responses. A thorough understanding of cholesterol's role is therefore essential for developing novel therapeutic strategies that target membrane-associated processes.

References

- 1. Function of Cholesterol in Plasma Membrane - Oreate AI Blog [oreateai.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. study.com [study.com]

- 4. Cholesterol | BioNinja [old-ib.bioninja.com.au]

- 5. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 6. ck12.org [ck12.org]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. Tail-Oxidized Cholesterol Enhances Membrane Permeability for Small Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. quora.com [quora.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Lipid raft - Wikipedia [en.wikipedia.org]

- 14. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? [frontiersin.org]

- 16. Caveolae - Wikipedia [en.wikipedia.org]

- 17. Caveolae structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cholesterol and caveolae: structural and functional relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biosynthesis of cholesterol - Proteopedia, life in 3D [proteopedia.org]

- 22. Cholesterol Biosynthesis | PPT [slideshare.net]

- 23. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measuring plasma membrane fluidity using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 28. tandfonline.com [tandfonline.com]

- 29. Methods for the study of signaling molecules in membrane lipid rafts and caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. rupress.org [rupress.org]

- 31. Biochemical and imaging methods to study receptor membrane organization and association with lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholest-5-en-3-ol as a Precursor for Steroid Hormones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholest-5-en-3-ol, commonly known as cholesterol, is the fundamental precursor for the biosynthesis of all steroid hormones in vertebrates.[1][2] This lipophilic molecule undergoes a series of enzymatic modifications within specialized steroidogenic tissues, including the adrenal glands, gonads (testes and ovaries), placenta, and brain, to produce a diverse array of hormones that regulate a vast range of physiological processes.[2][3] These processes include metabolism, inflammation, immune responses, sexual development, and electrolyte balance. This technical guide provides an in-depth overview of the steroidogenesis pathway, focusing on the critical role of cholesterol, the key enzymes involved, and the regulatory mechanisms that govern this intricate process. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on steroid hormone biology and its therapeutic manipulation.

The Steroidogenesis Pathway: From Cholesterol to Active Hormones

The synthesis of steroid hormones, a process termed steroidogenesis, is a complex cascade of enzymatic reactions that occurs in specific subcellular compartments, primarily the mitochondria and the endoplasmic reticulum.[1][4] The journey begins with the mobilization of cholesterol and its transport into the mitochondria, a critical and often rate-limiting step.[1][5][6]

Cholesterol Uptake and Transport

Steroidogenic cells acquire cholesterol through multiple mechanisms:

-

De novo synthesis: Cholesterol can be synthesized from acetate (B1210297) within the endoplasmic reticulum, with HMG-CoA reductase being the rate-limiting enzyme.[7]

-

Lipoprotein uptake: The primary source of cholesterol for steroidogenesis is circulating lipoproteins, mainly low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[1][7] LDL is taken up via receptor-mediated endocytosis, while scavenger receptor class B type 1 (SR-B1) facilitates the selective uptake of cholesteryl esters from HDL.[7]

-

Hydrolysis of stored cholesteryl esters: Intracellular lipid droplets store cholesteryl esters, which can be hydrolyzed by hormone-sensitive lipase (B570770) to release free cholesterol.[7][8]

Once inside the cell, cholesterol must be transported to the outer mitochondrial membrane and subsequently translocated to the inner mitochondrial membrane, where the first enzymatic conversion in steroidogenesis occurs.[5][9] This transport is the rate-limiting step in steroid hormone production and is facilitated by a complex of proteins, most notably the Steroidogenic Acute Regulatory (StAR) protein .[8][10][11][12] The StAR protein mediates the transfer of cholesterol from the outer to the inner mitochondrial membrane.[8][10][13]

The Initial and Rate-Limiting Enzymatic Step

The first committed and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588).[9][14][15] This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1 , which is located on the inner mitochondrial membrane.[5][14][16] CYP11A1 sequentially hydroxylates cholesterol at positions C22 and C20, followed by the cleavage of the bond between these two carbons, resulting in the formation of pregnenolone and isocaproic aldehyde.[17][18]

Major Steroidogenic Pathways

Following its synthesis, pregnenolone moves from the mitochondria to the endoplasmic reticulum, where it serves as the substrate for a series of enzymes that produce the various classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.[3][19] The specific hormones produced by a particular tissue are determined by the unique complement of steroidogenic enzymes expressed in that tissue.[20]

The key enzymes and their roles in the major pathways are summarized below:

-

3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD): This enzyme is crucial for the synthesis of all active steroid hormones.[21][22] It catalyzes the conversion of Δ5-3β-hydroxysteroids (e.g., pregnenolone, 17α-hydroxypregnenolone, dehydroepiandrosterone) to the corresponding Δ4-3-ketosteroids (e.g., progesterone, 17α-hydroxyprogesterone, androstenedione).[21][23]

-

Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme, located in the endoplasmic reticulum, exhibits two distinct activities. Its 17α-hydroxylase activity is required for the synthesis of glucocorticoids and sex steroids.[20][24] Its 17,20-lyase activity is necessary for the production of androgens.[19]

-

Cytochrome P450 21-hydroxylase (CYP21A2): Found in the endoplasmic reticulum of the adrenal cortex, this enzyme is essential for the synthesis of glucocorticoids and mineralocorticoids.[3][25]

-

Cytochrome P450 11β-hydroxylase (CYP11B1) and Aldosterone synthase (CYP11B2): These mitochondrial enzymes are involved in the final steps of glucocorticoid and mineralocorticoid synthesis in the adrenal cortex, respectively.[3][20]

-

17β-hydroxysteroid dehydrogenases (17β-HSDs): This family of enzymes catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids, a critical step in the synthesis of active androgens and estrogens.[25][26]

-

Aromatase (CYP19A1): Located in the endoplasmic reticulum, this enzyme is responsible for the conversion of androgens to estrogens, a process called aromatization.[27][28][29]

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes involved in steroidogenesis. This data is essential for understanding the kinetics of the pathway and for the development of enzyme inhibitors.

Table 1: Key Steroidogenic Enzymes and Their Properties

| Enzyme | Gene | Subcellular Location | Cofactor | Primary Substrate(s) | Primary Product(s) |

| CYP11A1 (P450scc) | CYP11A1 | Inner Mitochondrial Membrane | NADPH | Cholesterol | Pregnenolone |

| 3β-HSD | HSD3B1, HSD3B2 | Mitochondria & ER | NAD+ | Pregnenolone, 17α-Hydroxypregnenolone, DHEA | Progesterone, 17α-Hydroxyprogesterone, Androstenedione |

| CYP17A1 | CYP17A1 | Endoplasmic Reticulum | NADPH | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone, DHEA, Androstenedione |

| CYP21A2 | CYP21A2 | Endoplasmic Reticulum | NADPH | Progesterone, 17α-Hydroxyprogesterone | 11-Deoxycorticosterone, 11-Deoxycortisol |

| CYP11B1 | CYP11B1 | Inner Mitochondrial Membrane | NADPH | 11-Deoxycortisol | Cortisol |

| CYP11B2 | CYP11B2 | Inner Mitochondrial Membrane | NADPH | Corticosterone | Aldosterone |

| 17β-HSD | HSD17B (multiple isoforms) | Endoplasmic Reticulum, Cytosol | NAD(P)H/NAD(P)+ | Androstenedione, Estrone | Testosterone, Estradiol |

| Aromatase (CYP19A1) | CYP19A1 | Endoplasmic Reticulum | NADPH | Androstenedione, Testosterone | Estrone, Estradiol |

Experimental Protocols

Accurate quantification of steroid hormones and the assessment of steroidogenic enzyme activity are crucial for research and drug development. Below are outlined methodologies for key experiments.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones in biological matrices.[30][31][32][33]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of serum or plasma, add an internal standard solution containing deuterated analogues of the target steroids.[32]

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.[32]

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

-

Freeze the aqueous layer at -80°C and transfer the organic (upper) layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[32]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Use selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for each steroid and its internal standard.

In Vitro Steroidogenic Enzyme Activity Assays

Assessing the activity of specific steroidogenic enzymes is essential for studying their function and for screening potential inhibitors.

Example: CYP11A1 (P450scc) Activity Assay in Isolated Mitochondria:

1. Isolation of Mitochondria:

-

Homogenize fresh steroidogenic tissue (e.g., adrenal gland, testis) in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in an appropriate assay buffer.

2. Enzyme Assay:

-

Pre-incubate the isolated mitochondria at 37°C in an assay buffer containing a source of reducing equivalents (e.g., an NADPH-generating system: glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Initiate the reaction by adding the substrate, cholesterol (solubilized with a cyclodextrin).

-

Incubate for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding a solvent such as ethyl acetate to extract the steroids.

-

Analyze the extracted steroids by LC-MS/MS to quantify the amount of pregnenolone produced.

Regulation of Steroidogenesis

The synthesis of steroid hormones is tightly regulated at multiple levels to meet the physiological demands of the body.

-

Acute Regulation: The primary mechanism for the acute (rapid) regulation of steroidogenesis is the control of cholesterol transport to the inner mitochondrial membrane by the StAR protein.[8][11][34] Trophic hormones, such as Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing hormone (LH) in the gonads, stimulate the synthesis and activity of the StAR protein, leading to a rapid increase in steroid hormone production.[3][12] This stimulation is often mediated by the cyclic AMP (cAMP) second messenger pathway.[3]

-

Chronic Regulation: Long-term regulation of steroidogenic capacity is achieved through the transcriptional control of the genes encoding the steroidogenic enzymes.[4][34] Trophic hormones and other signaling molecules can upregulate the expression of these genes, leading to an increased capacity for steroid hormone synthesis over time.[20]

Conclusion

This compound is the indispensable cornerstone of steroid hormone biosynthesis. The intricate and highly regulated steroidogenesis pathway, involving a series of enzymatic reactions in specific subcellular compartments, gives rise to a multitude of hormones with profound physiological effects. A thorough understanding of this pathway, from the initial transport of cholesterol to the final enzymatic conversions, is paramount for researchers and drug development professionals. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies essential for advancing research and therapeutic innovation in the field of steroid biology. The continued exploration of the molecular mechanisms governing steroidogenesis will undoubtedly unveil new opportunities for the treatment of a wide range of endocrine and metabolic disorders.

References

- 1. Regulation of Steroid Hormone Biosynthesis by the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of steroid hormones | Obgyn Key [obgynkey.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of steroid hormone biosynthesis by the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SNAREs and Cholesterol Movement for Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the steroidogenic acute regulatory protein in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of the StAR protein in steroidogenesis: challenges for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steroidogenic acute regulatory protein: an update on its regulation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]

- 13. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. brainly.com [brainly.com]

- 16. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 17. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Basis for Three-step Sequential Catalysis by the Cholesterol Side Chain Cleavage Enzyme CYP11A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. rose-hulman.edu [rose-hulman.edu]

- 21. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 22. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. erc.bioscientifica.com [erc.bioscientifica.com]

- 25. academic.oup.com [academic.oup.com]

- 26. proteopedia.org [proteopedia.org]

- 27. Structure/function of enzymes related to estrogen biosynthesis - ProQuest [proquest.com]

- 28. Aromatase - Wikipedia [en.wikipedia.org]

- 29. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantitative Analysis of Steroid Hormones Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 31. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. lcms.labrulez.com [lcms.labrulez.com]

- 34. Role of mitochondria in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate choreography of cholesterol synthesis within the liver: A technical guide for researchers.

An in-depth exploration of the biosynthesis of Cholest-5-en-3-ol, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core pathway, its regulation, and the experimental methodologies used in its study.

The liver stands as the central hub for the body's cholesterol homeostasis, orchestrating a complex and tightly regulated biosynthetic pathway to produce this compound, commonly known as cholesterol. This essential lipid plays a crucial role in maintaining the structural integrity of cell membranes, serves as a precursor for the synthesis of steroid hormones and bile acids, and is integral to various cellular signaling processes. Dysregulation of this pathway is implicated in numerous metabolic disorders, making it a critical area of research for the development of novel therapeutics. This technical guide delves into the core aspects of hepatic cholesterol biosynthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

The Mevalonate (B85504) Pathway: From Acetyl-CoA to Cholesterol

The biosynthesis of cholesterol in the liver follows the mevalonate pathway, a multi-step enzymatic process that primarily occurs in the cytoplasm and the endoplasmic reticulum. The journey begins with the two-carbon molecule acetyl-CoA and culminates in the formation of the 27-carbon cholesterol molecule. The pathway can be broadly divided into three key stages: the synthesis of the six-carbon intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), the conversion of HMG-CoA to the five-carbon isoprenoid units, and the formation of cholesterol from these isoprenoid units.

Key Enzymes and Intermediates

The transformation of acetyl-CoA to cholesterol is catalyzed by a series of more than 20 enzymes, each playing a specific role in the intricate molecular assembly line. The initial steps involve the condensation of three molecules of acetyl-CoA to form HMG-CoA. This is followed by the critical, rate-limiting step of the entire pathway: the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[1][2] This enzyme is the primary target for the widely used class of cholesterol-lowering drugs known as statins.

Following the formation of mevalonate, a series of phosphorylation and decarboxylation reactions lead to the production of the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These molecules are then sequentially condensed to form larger isoprenoid structures, including the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form the 30-carbon linear hydrocarbon, squalene (B77637).

The final stage of the pathway involves the cyclization of squalene to form the first sterol, lanosterol (B1674476). This complex reaction is catalyzed by lanosterol synthase. Subsequently, a series of enzymatic modifications, including demethylations, isomerizations, and reductions, convert lanosterol into the final product, cholesterol.[3]

Quantitative Insights into the Pathway

The efficiency and rate of cholesterol biosynthesis are governed by the kinetic properties of the enzymes involved and the concentrations of the various intermediates. The following tables summarize some of the available quantitative data for key components of the hepatic cholesterol biosynthesis pathway.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue |

| Mitochondrial Acetyl-CoA Acetyltransferase | Acetyl-CoA | 0.237 ± 0.001 mM | - | Rat Liver |

| Cytosolic HMG-CoA Synthase | Acetoacetyl-CoA | < 0.5 µM | - | Ox Liver |

| Mevalonate Kinase | DL-Mevalonate | 3.6 ± 0.5 µM | - | Rat Ovary |

| MgATP²⁻ | 120 ± 7.7 µM | - | Rat Ovary | |

| Phosphomevalonate Kinase | Phosphomevalonate | 12 ± 3 µM | 51 ± 2 µmol min⁻¹ mg⁻¹ | Pig Liver |

| Mg-ATP | 43 ± 7 µM | 51 ± 2 µmol min⁻¹ mg⁻¹ | Pig Liver | |

| Mevalonate Diphosphate Decarboxylase | (R,S)-Mevalonate diphosphate | 28.9 ± 3.3 µM | 6.1 ± 0.5 U/mg | Human (recombinant) |

| ATP | 0.69 ± 0.07 mM | 6.1 ± 0.5 U/mg | Human (recombinant) | |

| Squalene Synthase | Farnesyl pyrophosphate | ~42 µM | - | Yeast, E. coli, Rat and Human Liver Microsomes |

Table 1: Kinetic Parameters of Key Enzymes in the Mevalonate Pathway. This table provides a summary of the Michaelis constant (Km) and maximum velocity (Vmax) for several enzymes central to cholesterol biosynthesis. Note that the data is derived from various sources and experimental conditions.

| Intermediate | Concentration | Organism/Tissue |

| Squalene | ~75 µg/g | Human Liver |

| Lanosterol | Increased in aging | Rat Liver |

| Lathosterol | Increased in aging | Rat Liver |

| Desmosterol | No change in aging | Rat Liver |

Table 2: Concentrations of Key Intermediates in the Liver. This table presents reported concentrations of some of the intermediates in the cholesterol biosynthesis pathway in liver tissue. These values can vary depending on physiological conditions.[4][5]

Visualizing the Molecular Pathways

To provide a clearer understanding of the complex interactions within the cholesterol biosynthesis and its regulatory networks, the following diagrams have been generated using the DOT language.

References

Regulation of Cholest-5-en-3-ol Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-5-en-3-ol, commonly known as cholesterol, is a vital lipid molecule essential for maintaining cellular structure and function. Its intracellular concentration is meticulously regulated through a complex network of signaling pathways and transport mechanisms. Dysregulation of cholesterol homeostasis is a key factor in the pathogenesis of numerous diseases, including atherosclerosis, metabolic syndrome, and certain cancers. This technical guide provides a comprehensive overview of the core molecular mechanisms governing cholesterol homeostasis, with a focus on the key transcriptional regulators: Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). This document details the intricate signaling cascades, presents quantitative data on the effects of pharmacological modulators, and provides detailed experimental protocols for studying these pathways. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in the field.

Core Regulatory Pathways in Cholesterol Homeostasis

The maintenance of cellular cholesterol levels is a balancing act between synthesis, uptake, and efflux. This equilibrium is primarily controlled by three interconnected families of transcription factors that sense and respond to changes in intracellular sterol concentrations.

The SREBP Pathway: Master Regulator of Cholesterol Synthesis and Uptake

The Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors are central to cholesterol homeostasis by controlling the expression of genes involved in cholesterol and fatty acid synthesis.[1] There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-2 is the primary regulator of cholesterol biosynthesis, while SREBP-1c is more involved in fatty acid synthesis.[1]

Activation Cascade:

Under conditions of high cellular sterol levels, SREBP precursors are retained in the endoplasmic reticulum (ER) through an interaction with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig).[2] When cellular sterol levels fall, the SCAP-SREBP complex is released from Insig and traffics to the Golgi apparatus.[2][3] In the Golgi, SREBP undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain (nSREBP).[4][5] This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription.[4][5]

Key target genes of SREBP-2 include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and the low-density lipoprotein receptor (LDLR), which mediates the uptake of cholesterol-rich LDL particles from the circulation.[6]

Diagram of the SREBP Signaling Pathway:

Caption: The SREBP signaling pathway for cholesterol homeostasis.

The LXR Pathway: Promoting Cholesterol Efflux and Reverse Cholesterol Transport

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as cellular cholesterol sensors.[7] They are activated by oxysterols, which are oxidized derivatives of cholesterol.[7] LXR activation plays a crucial role in preventing cholesterol overload by promoting its removal from cells.

Activation and Target Genes:

Upon binding to oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoters of their target genes.[8] Key LXR target genes include:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter mediates the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), a critical initial step in reverse cholesterol transport (RCT).[9][10]

-

ATP-binding cassette transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol to mature high-density lipoprotein (HDL) particles.[9][10]

-

Apolipoprotein E (ApoE): ApoE is a component of lipoproteins that facilitates their clearance from the circulation.[11]

-

SREBP-1c: LXR activation also induces the expression of SREBP-1c, linking cholesterol metabolism to fatty acid synthesis.[4]

Diagram of the LXR Signaling Pathway:

Caption: The LXR signaling pathway for cholesterol efflux.

The FXR Pathway: Integrating Bile Acid and Cholesterol Metabolism

The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[12] Bile acids, the end products of cholesterol catabolism in the liver, are the endogenous ligands for FXR.[12]

Regulatory Functions:

FXR activation has complex and often reciprocal effects on cholesterol homeostasis compared to LXR.[13] Key functions of FXR include:

-

Repression of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis.[8][14] This represents a negative feedback mechanism to prevent excessive bile acid accumulation.

-

Regulation of Cholesterol Transport: FXR influences the expression of several genes involved in cholesterol transport and lipoprotein metabolism.[15]

-

Impact on Reverse Cholesterol Transport: Activation of FXR can increase reverse cholesterol transport by modulating bile acid composition and inhibiting intestinal cholesterol absorption.[12]

Diagram of the FXR Signaling Pathway:

Caption: The FXR signaling pathway in the liver.

Quantitative Data on the Regulation of Cholesterol Homeostasis

The following tables summarize quantitative data from various studies, illustrating the effects of different pharmacological agents on the expression of key genes involved in cholesterol metabolism.

Table 1: Dose-Dependent Effects of Statins on Cholesterol Metabolism Gene Expression in Human Hepatocytes

| Statin | Dose | HMGCR mRNA Fold Change | LDLR mRNA Fold Change | SREBP-2 mRNA Fold Change | Reference |

| Atorvastatin (B1662188) | 10 µM | ↑ 2.5 | ↑ 2.0 | ↑ 1.8 | [12] |

| Rosuvastatin | 10 µM | ↑ 2.2 | ↑ 1.7 | ↑ 1.5 | [16] |

| Simvastatin (B1681759) | 10 µM | ↑ 2.0 | ↑ 1.5 | ↑ 1.3 | [17] |

Data are representative values compiled from multiple sources and may vary based on experimental conditions.

Table 2: Effects of LXR Agonists on Gene Expression in Macrophages

| LXR Agonist | Concentration | ABCA1 mRNA Fold Change | ABCG1 mRNA Fold Change | SREBP-1c mRNA Fold Change | Reference |

| T0901317 | 1 µM | ↑ 15 | ↑ 20 | ↑ 5 | [7][13] |

| GW3965 | 1 µM | ↑ 12 | ↑ 18 | ↑ 4 | [1][11] |

Data are representative values from studies in murine or human macrophage cell lines.

Table 3: Effects of FXR Agonists on Gene Expression in Human Hepatocytes

| FXR Agonist | Concentration | SHP mRNA Fold Change | CYP7A1 mRNA Fold Change | Reference |

| Obeticholic Acid (OCA) | 1 µM | ↑ 4.5 | ↓ 0.3 | [18] |

| GW4064 | 1 µM | ↑ 3.0 | ↓ 0.4 | [4][19] |

Data are representative values from studies in primary human hepatocytes or HepG2 cells.

Table 4: Typical Cellular Cholesterol Content in Cultured Cell Lines

| Cell Line | Cell Type | Total Cholesterol (µg/mg protein) | Free Cholesterol (µg/mg protein) | Reference |

| HepG2 | Human Hepatoma | 20-30 | 15-25 | [20] |

| HEK293 | Human Embryonic Kidney | 15-25 | 10-20 | [8] |

| J774 | Murine Macrophage | 25-40 | 20-30 | [8] |

| THP-1 (differentiated) | Human Monocytic | 30-50 | 25-40 | [8] |

Values are approximate and can vary significantly based on culture conditions and cholesterol loading.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of cholesterol homeostasis.

Quantification of Cellular Cholesterol Content by Enzymatic Assay

This protocol describes a sensitive enzymatic method for the quantification of free and total cholesterol in cultured cells.[21]

Materials:

-

Phosphate Buffered Saline (PBS)

-

Hexane:Isopropanol (3:2, v/v)

-

0.2N NaOH

-

BCA Protein Assay Kit

-

Isopropanol with 1% Triton X-100

-

Cholesterol Standard (e.g., from Sigma-Aldrich)

-

Amplex™ Red Cholesterol Assay Kit (or similar enzymatic kit containing cholesterol oxidase, cholesterol esterase, and a fluorescent probe)

-

96-well black, clear-bottom plates

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency in a 6-well plate.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 1 mL of Hexane:Isopropanol (3:2) to each well and incubate for 30 minutes at room temperature with gentle shaking.

-

Collect the lipid extract into a glass tube. Repeat the extraction with another 1 mL of Hexane:Isopropanol.

-

Evaporate the solvent from the pooled extracts under a stream of nitrogen.

-

To the remaining cell monolayer, add 1 mL of 0.2N NaOH and incubate at 37°C for 30 minutes to solubilize proteins for protein quantification using a BCA assay.

-

-

Cholesterol Measurement:

-

Resuspend the dried lipid extract in 200 µL of Isopropanol with 1% Triton X-100.

-

Prepare a standard curve of cholesterol (0 to 10 µg/mL) in the same buffer.

-

Pipette 50 µL of each sample and standard in duplicate into a 96-well black plate.

-

Prepare the reaction reagent according to the manufacturer's instructions. For total cholesterol, include cholesterol esterase. For free cholesterol, omit cholesterol esterase.

-

Add 50 µL of the reaction reagent to each well.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the cholesterol concentration in each sample using the standard curve.

-

Normalize the cholesterol content to the protein concentration of each sample.

-

Diagram of the Enzymatic Cholesterol Quantification Workflow:

Caption: Workflow for enzymatic quantification of cellular cholesterol.

SREBP Cleavage Assay by Western Blot

This protocol details the detection of SREBP-1 cleavage and nuclear translocation by Western blotting, a key indicator of SREBP pathway activation.[11][22]

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Nuclear and Cytoplasmic Extraction Kit (optional, for fractionation)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SREBP-1 (recognizing both precursor and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat HepG2 cells with sterol-depleting medium or a compound of interest.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Alternatively, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on an 8% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

The precursor form of SREBP-1 will appear as a band at ~125 kDa.

-

The cleaved, nuclear form of SREBP-1 will appear as a band at ~68 kDa.

-

Quantify band intensities to determine the ratio of cleaved to precursor SREBP-1.

-

Diagram of the SREBP Cleavage Assay Workflow:

Caption: Workflow for the SREBP cleavage assay by Western blot.

Chromatin Immunoprecipitation (ChIP) for SREBP-2 Binding to the HMGCR Promoter

This protocol describes a ChIP-qPCR assay to quantify the binding of SREBP-2 to the promoter of its target gene, HMGCR.[3]

Materials:

-

HEK293 or HepG2 cells

-

Formaldehyde (B43269) (37%)

-

Lysis buffer

-

Sonication equipment

-

Anti-SREBP-2 antibody (ChIP-grade)

-

Normal Rabbit IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for the HMGCR promoter region containing the SRE

-

SYBR Green qPCR master mix

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cells as desired to induce SREBP-2 activation.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with the anti-SREBP-2 antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by incubating at 65°C for 4-6 hours in the presence of NaCl.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

-

DNA Purification and qPCR:

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the SRE-containing region of the HMGCR promoter.

-

Analyze the data as a percentage of input or fold enrichment over the IgG control.

-

Diagram of the ChIP-qPCR Workflow:

Caption: Workflow for ChIP-qPCR of SREBP-2 binding.

Conclusion

The intricate regulation of this compound homeostasis is fundamental to cellular and organismal health. The SREBP, LXR, and FXR signaling pathways form a sophisticated network that senses and responds to fluctuations in cholesterol levels, thereby maintaining a delicate balance. A thorough understanding of these pathways is paramount for the development of novel therapeutic strategies to combat a wide range of metabolic and cardiovascular diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of cholesterol metabolism and translating these findings into clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of statins on the inducible degrader of low-density lipoprotein receptor in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Cholesterol Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nacalai.com [nacalai.com]

- 15. researchgate.net [researchgate.net]

- 16. High doses of atorvastatin and simvastatin induce key enzymes involved in VLDL production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sinobiological.com [sinobiological.com]

- 18. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ClinPGx [clinpgx.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Cholest-5-en-3-ol and its Derivatives: Physiological Roles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-5-en-3-ol, or cholesterol, is a cornerstone lipid molecule, indispensable for mammalian cellular structure and function. Far more than a passive structural component, it is the progenitor of a diverse array of derivatives that exert profound control over a vast spectrum of physiological processes. This technical guide offers an in-depth exploration of cholesterol and its principal derivatives, detailing their biosynthesis, metabolism, and critical physiological roles. The document is structured to provide researchers and drug development professionals with a robust understanding of these molecules, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating complex biological pathways and workflows with clear, concise diagrams.

Introduction: The Centrality of this compound (Cholesterol)

This compound is an essential sterol that serves as a fundamental building block in animal cells.[1][2] Its primary functions include maintaining the integrity, fluidity, and functionality of cell membranes and serving as the metabolic precursor for the synthesis of vital bioactive compounds such as steroid hormones, bile acids, and vitamin D.[2][3][4][5][6][7][8][9] The synthesis, uptake, and conversion of cholesterol are tightly regulated processes to ensure cellular homeostasis.[7] While approximately 70% of cellular cholesterol is derived from de novo synthesis, the remainder is obtained from dietary sources.[7]

Major Derivatives of Cholesterol and Their Physiological Functions

The biological significance of cholesterol is largely manifested through its extensive family of derivatives, each with specific and critical roles.

Steroid Hormones

Steroid hormones are powerful signaling molecules synthesized from cholesterol that regulate a multitude of physiological functions, including metabolism, immune responses, and reproduction.[10][11] The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone, a rate-limiting step that occurs in the mitochondria.[10][11][12][13] These hormones are generally categorized into five main classes based on the receptors they bind to.[11][12]

Table 1: Key Classes of Steroid Hormones Derived from Cholesterol

| Hormone Class | Representative Hormone(s) | Primary Site(s) of Synthesis | Core Physiological Roles |

| Glucocorticoids | Cortisol, Corticosterone | Adrenal Cortex | Regulate stress response, metabolism, and inflammation.[8][12] |

| Mineralocorticoids | Aldosterone | Adrenal Cortex | Control electrolyte balance and blood pressure.[8][12] |

| Androgens | Testosterone, Dihydrotestosterone (DHT) | Testes, Ovaries, Adrenal Glands | Mediate the development of male secondary sexual characteristics.[8][12] |

| Estrogens | Estradiol, Estrone | Ovaries, Adipose Tissue | Govern the development of female secondary sexual characteristics and the menstrual cycle.[12] |

| Progestogens | Progesterone | Ovaries, Placenta | Regulate the menstrual cycle and are crucial for maintaining pregnancy.[8][11][12] |

Bile Acids

Bile acids are the end products of cholesterol catabolism in the liver and represent a primary mechanism for cholesterol excretion.[14] These amphipathic molecules are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[14][15] The synthesis from cholesterol occurs via two main pathways, the "classic" (or neutral) and the "acidic" pathway.[14][16][17] The primary bile acids synthesized in the liver, cholic acid and chenodeoxycholic acid, can be further metabolized by gut bacteria into secondary bile acids.[17]

Table 2: Primary and Secondary Bile Acids Derived from Cholesterol

| Type | Bile Acid | Precursor | Key Function(s) |

| Primary | Cholic Acid (CA) | Cholesterol | Emulsification and absorption of dietary lipids.[15][17] |

| Primary | Chenodeoxycholic Acid (CDCA) | Cholesterol | Emulsification and absorption of dietary lipids.[15][17] |

| Secondary | Deoxycholic Acid (DCA) | Cholic Acid | Lipid absorption; act as signaling molecules.[17] |

| Secondary | Lithocholic Acid (LCA) | Chenodeoxycholic Acid | Signaling molecule.[17] |

Vitamin D

Vitamin D is a fat-soluble vitamin crucial for calcium homeostasis and bone health.[18] Its synthesis is initiated in the skin where 7-dehydrocholesterol, a precursor in the cholesterol synthesis pathway, is converted to pre-vitamin D3 upon exposure to ultraviolet (UV) radiation from sunlight.[18][19][20] This is subsequently converted to the active hormonal form, calcitriol, through hydroxylation steps in the liver and kidneys.[18][19][20]

Oxysterols

Oxysterols are oxidized derivatives of cholesterol formed through either enzymatic reactions or non-enzymatic autooxidation.[21][22][23] These molecules are critical intermediates in the synthesis of bile acids and steroid hormones and function as key signaling molecules in the regulation of cholesterol homeostasis.[23][24] For instance, certain oxysterols act as ligands for Liver X Receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol transport, efflux, and metabolism.[22][25]

Key Signaling Pathways Involving Cholesterol Derivatives

Cholesterol derivatives mediate their effects through complex signaling networks.

Steroid Hormone Receptor Signaling

Steroid hormones typically exert their effects by diffusing across the cell membrane and binding to specific intracellular receptors (nuclear receptors). This binding event induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as Hormone Response Elements (HREs) on the promoters of target genes, thereby modulating gene transcription and subsequent protein synthesis to elicit a physiological response.

Caption: Generalized signaling pathway for steroid hormones.

Liver X Receptor (LXR) Signaling

Liver X Receptors (LXRs) are critical sensors of cellular cholesterol levels. Oxysterols, acting as natural ligands, bind to and activate LXRs. Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to LXR Response Elements (LXREs) in the DNA, driving the transcription of target genes. These genes, including ABCA1 and ABCG1, are instrumental in promoting the efflux of excess cholesterol from cells to high-density lipoprotein (HDL) particles for transport back to the liver, a process known as reverse cholesterol transport.

Caption: Oxysterol-mediated Liver X Receptor (LXR) signaling.

Experimental Protocols for the Study of Cholesterol Derivatives

A variety of analytical methods are employed for the robust study of cholesterol and its derivatives.[4][5]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly reliable and sensitive method for the separation and quantification of cholesterol and its various derivatives in biological samples.[3][5]

Detailed Methodology:

-

Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent mixture, typically chloroform:methanol (2:1, v/v), to separate lipids from aqueous components.

-

Saponification: To measure total cholesterol (free and esterified), the extracted lipids are subjected to saponification (alkaline hydrolysis) using ethanolic potassium hydroxide. This step hydrolyzes the fatty acid from cholesteryl esters, yielding free cholesterol. This step is omitted if only free cholesterol is to be measured.

-

Derivatization: The hydroxyl group of the sterols is chemically modified, commonly through silylation, to increase their volatility and thermal stability, which is essential for gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are vaporized and separated as they travel through a capillary column. The separated compounds then enter the MS, where they are ionized and fragmented. The mass spectrometer detects the fragments based on their mass-to-charge ratio, allowing for precise identification and quantification against known standards.

Caption: Standard workflow for cholesterol analysis using GC-MS.

Functional Analysis using Luciferase Reporter Assays

Luciferase reporter assays are widely used to study the activity of nuclear receptors, such as steroid hormone receptors, and to screen for agonist or antagonist compounds.[26][27][28] The principle is to link the expression of a reporter gene (luciferase) to the activation of the receptor being studied.

Detailed Methodology:

-

Plasmid Construction & Transfection:

-

Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter containing multiple copies of the specific Hormone Response Element (HRE) for the receptor of interest.

-

Expression Plasmid: Constitutively expresses the full-length steroid hormone receptor.

-

Control Plasmid: Expresses a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

These plasmids are co-transfected into a suitable host cell line (e.g., U2OS, HEK293).[26]

-

-

Compound Treatment: The transfected cells are incubated with the test compound (potential ligand) at various concentrations.

-

Cell Lysis: After incubation, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

Luminometry: The activity of both firefly and Renilla luciferase is measured sequentially in a luminometer after the addition of their respective substrates.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The resulting ratio is used to determine the dose-dependent effect of the compound on receptor activation, calculated as fold-induction over a vehicle control.

Caption: Workflow for a dual-luciferase reporter assay.

Conclusion